N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: is an organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate typically involves the esterification of 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydroxyl derivatives.
Substitution: Corresponding acids and alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex coumarin derivatives.
Biology: In biological research, it is used to study enzyme interactions and as a fluorescent probe due to its coumarin moiety.
Industry: In the industrial sector, it is used in the synthesis of dyes, optical brighteners, and as a precursor for various chemical products .
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with specific molecular targets. The coumarin moiety can inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. Additionally, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- 2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Comparison: Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate exhibits unique properties due to the position of the hydroxy group on the coumarin ring.
Properties
Molecular Formula |
C15H11NO7 |
---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-2-oxochromen-4-yl)acetate |
InChI |
InChI=1S/C15H11NO7/c17-9-1-2-10-8(5-14(20)22-11(10)7-9)6-15(21)23-16-12(18)3-4-13(16)19/h1-2,5,7,17H,3-4,6H2 |
InChI Key |
WAXLJIJDTHFUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.